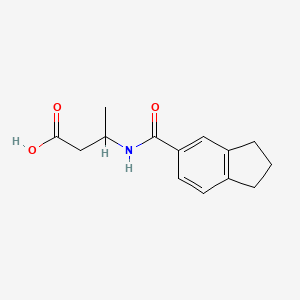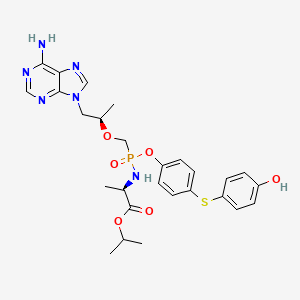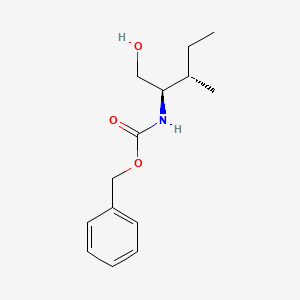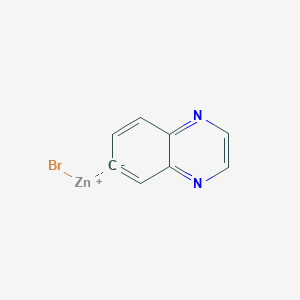![molecular formula C28H41N B14897912 5-Butyl-2-[4-(4-heptylcyclohexyl)phenyl]pyridine](/img/structure/B14897912.png)
5-Butyl-2-[4-(4-heptylcyclohexyl)phenyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butyl-2-[4-(4-heptylcyclohexyl)phenyl]pyridine is an organic compound with the molecular formula C28H41N and a molecular weight of 391.63 g/mol This compound belongs to the class of pyridines, which are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-2-[4-(4-heptylcyclohexyl)phenyl]pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 5-Butyl-2-[4-(4-heptylcyclohexyl)phenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
5-Butyl-2-[4-(4-heptylcyclohexyl)phenyl]pyridine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 5-Butyl-2-[4-(4-heptylcyclohexyl)phenyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
2-Phenylpyridine: A simpler analog with a phenyl group instead of the heptylcyclohexyl group.
4-Butylpyridine: Similar in structure but lacks the heptylcyclohexyl group.
2-(4-Heptylphenyl)pyridine: Similar but with a heptyl group directly attached to the phenyl ring.
Uniqueness: 5-Butyl-2-[4-(4-heptylcyclohexyl)phenyl]pyridine is unique due to the presence of both butyl and heptylcyclohexyl groups, which confer distinct chemical and physical properties
特性
分子式 |
C28H41N |
|---|---|
分子量 |
391.6 g/mol |
IUPAC名 |
5-butyl-2-[4-(4-heptylcyclohexyl)phenyl]pyridine |
InChI |
InChI=1S/C28H41N/c1-3-5-7-8-9-11-23-12-15-25(16-13-23)26-17-19-27(20-18-26)28-21-14-24(22-29-28)10-6-4-2/h14,17-23,25H,3-13,15-16H2,1-2H3 |
InChIキー |
XIHKTJIIOIJWAB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=NC=C(C=C3)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![n-(2-(1h-Benzo[d]imidazol-1-yl)ethyl)aniline](/img/structure/B14897859.png)










